![molecular formula C7H8F4 B14241862 2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane CAS No. 366807-17-2](/img/structure/B14241862.png)
2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane is a fluorinated bicyclic compound with a unique structure that makes it an interesting subject for chemical research. The compound’s structure consists of a bicyclo[2.2.1]heptane framework with four fluorine atoms attached at the 2 and 7 positions. This fluorination imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane typically involves the fluorination of a bicyclo[2.2.1]heptane precursor. One common method is the direct fluorination of bicyclo[2.2.1]heptane using elemental fluorine or a fluorinating agent such as xenon difluoride (XeF2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas safely. The process requires stringent control of reaction parameters, including temperature, pressure, and fluorine concentration, to achieve high yields and purity of the desired product.
化学反応の分析
Types of Reactions
2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The double bonds in the bicyclic framework can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield fluorinated alcohols or ethers, while oxidation can produce ketones or carboxylic acids.
科学的研究の応用
2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing complex fluorinated molecules, which are valuable in materials science and pharmaceuticals.
Biology: Fluorinated compounds like this compound are studied for their potential biological activity and interactions with biomolecules.
Medicine: The compound’s unique properties make it a candidate for drug development and medicinal chemistry research.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and resistance to degradation.
作用機序
The mechanism of action of 2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane involves its interaction with molecular targets through its fluorinated structure. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound’s bicyclic framework provides rigidity, which can enhance its binding affinity to specific targets.
類似化合物との比較
Similar Compounds
2,2,7,7-Tetrachlorobicyclo[2.2.1]heptane: Similar structure but with chlorine atoms instead of fluorine.
2,2,7,7-Tetrabromobicyclo[2.2.1]heptane: Bromine atoms replace the fluorine atoms.
2,2,7,7-Tetraiodobicyclo[2.2.1]heptane: Iodine atoms are present instead of fluorine.
Uniqueness
2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as high electronegativity, stability, and resistance to metabolic degradation. These properties make it particularly valuable in applications where stability and specific interactions are crucial.
特性
CAS番号 |
366807-17-2 |
|---|---|
分子式 |
C7H8F4 |
分子量 |
168.13 g/mol |
IUPAC名 |
2,2,7,7-tetrafluorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H8F4/c8-6(9)3-4-1-2-5(6)7(4,10)11/h4-5H,1-3H2 |
InChIキー |
USOLSQXJWCRZPC-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(CC1C2(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


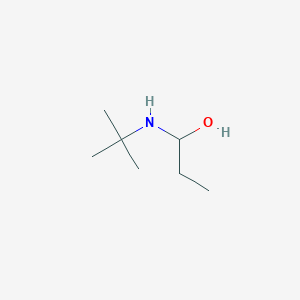
![4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile](/img/structure/B14241780.png)
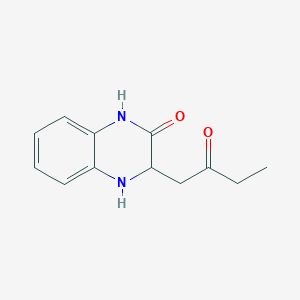
![9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14241789.png)
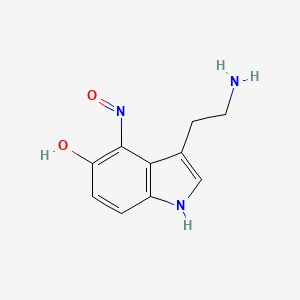
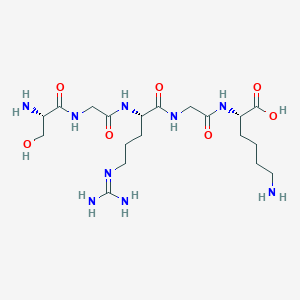
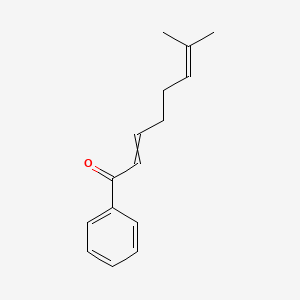
![2-Pyrrolidinecarboxamide, 1-([1,1'-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)-](/img/structure/B14241822.png)
![Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride](/img/structure/B14241834.png)
![Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate](/img/structure/B14241839.png)
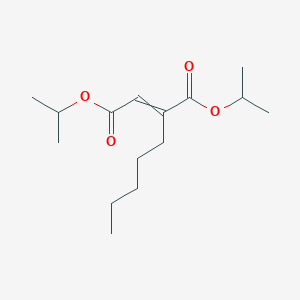

![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241869.png)
![1,4-Bis[2-(ethenyloxy)ethyl]cyclohexane](/img/structure/B14241874.png)
